DL-erythro-4-Fluoroglutamine
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Overview
Description
DL-erythro-4-Fluoroglutamine is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-erythro-4-Fluoroglutamine typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the hydrogenation of a precursor compound in the presence of a palladium catalyst, which helps achieve high optical purity . The reaction conditions are generally mild, making the process suitable for industrial-scale production.
Industrial Production Methods
Industrial production of this compound often involves the use of advanced crystallization techniques to purify the final product. The use of well-crystallizing salts, such as those with cyclohexylamine or tert-butylamine, helps in removing impurities and achieving a high-purity product . These methods are efficient and scalable, making them suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
DL-erythro-4-Fluoroglutamine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group into a corresponding oxo group.
Reduction: Reduction reactions often involve the use of reducing agents to convert the oxo group back into an amino group.
Substitution: This compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures to ensure high yields.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as its oxo and amino derivatives. These products have distinct chemical and biological properties, making them useful in different applications.
Scientific Research Applications
DL-erythro-4-Fluoroglutamine has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and receptors.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of DL-erythro-4-Fluoroglutamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique stereochemistry allows it to bind selectively to these targets, modulating their activity and leading to various biological effects . The pathways involved in its mechanism of action include inhibition of enzyme activity and alteration of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to DL-erythro-4-Fluoroglutamine include:
- (2R,4S)-N-aryl-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamides
- (2R,4S)-2-(trifluoromethyl)piperidin-4-amine
Uniqueness
What sets this compound apart from these similar compounds is its specific stereochemistry and the presence of both amino and fluoro groups. This unique combination of functional groups and stereochemistry gives it distinct chemical and biological properties, making it a valuable compound in various scientific and industrial applications.
Biological Activity
DL-erythro-4-Fluoroglutamine (4-FGln) is a fluorinated analogue of glutamine that has garnered attention in various fields of biological research, particularly in cancer metabolism and imaging. This article will explore its biological activity, including its mechanism of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and relevant case studies.
4-FGln is synthesized as a racemic mixture of its erythro and threo forms. The erythro isomer is generally more biologically active. The synthesis can involve various methods, including ion-exchange chromatography and enzymatic resolution techniques. The unique fluorination alters its biochemical behavior compared to natural glutamine, making it a valuable tool in research.
Target Enzymes and Pathways
4-FGln acts primarily as an inhibitor of polyglutamylation processes. It competes with natural substrates like L-glutamate for incorporation into metabolic pathways, which can disrupt normal cellular functions:
- Inhibition of Folylpolyglutamate Synthetase : Studies have shown that DL-threo-4-fluoroglutamate effectively inhibits the polyglutamylation of tetrahydrofolate and methotrexate, while the erythro isomer exhibits weaker inhibition .
- Glutamine Addiction in Cancer : In malignancies such as multiple myeloma (MM), cancer cells often exhibit a dependency on glutamine for survival and proliferation. 4-FGln has been investigated as a potential PET tracer to visualize glutamine metabolism in tumors .
Pharmacokinetics
The pharmacokinetic profile of 4-FGln has been studied using various animal models. In particular, the (2S,4R)-4-[^18F]fluoroglutamine variant has shown preferential uptake in glioma tissues compared to healthy tissues, suggesting its utility in tumor imaging:
Parameter | Value |
---|---|
Uptake in Glioma Tissue | Higher than Healthy Tissue |
Plasma Half-Life | Approximately 60 minutes |
Excretion Route | Primarily renal |
Case Studies
- Preclinical Models in Multiple Myeloma : A study demonstrated the use of [^18F]4-FGln as a PET tracer in preclinical models of MM. It showed significant uptake in tumor sites, correlating with the presence of glutamine addiction in these cells. Bortezomib treatment reduced the uptake of both [^18F]4-FGln and [^18F]FDG, indicating its potential role in monitoring therapeutic responses .
- Imaging Studies in Glioma : Another investigation utilized [^18F]FGln to assess glioma-bearing rats. The compound's pharmacokinetics were evaluated alongside traditional imaging agents like [^11C]Methionine and [^18F]FDG, providing insights into its effectiveness for tumor detection .
Properties
IUPAC Name |
(2R,4S)-5-amino-2-azaniumyl-4-fluoro-5-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FN2O3/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,7H2,(H2,8,9)(H,10,11)/t2-,3+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEYFCBAWGQSGT-STHAYSLISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])[NH3+])C(C(=O)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)[O-])[NH3+])[C@@H](C(=O)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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